[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(4-bromo-2-chlorophenyl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHGKZPISMBYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Substitution Reaction: The cyclopropyl ring is then functionalized with a 4-bromo-2-chlorophenyl group. This can be done through a substitution reaction using a suitable halogenated phenyl compound.
Chemical Reactions Analysis
[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
Research has indicated that cyclopropyl-containing compounds, including [1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine, exhibit positive allosteric modulation of metabotropic glutamate receptors (mGluRs). These receptors are crucial in modulating neurotransmission and have been implicated in various neuropsychiatric disorders. For instance, studies have shown that certain derivatives of this compound demonstrate improved potency in rodent models for anxiety and psychosis, suggesting potential as therapeutic agents for these conditions .
Case Study: In Vivo Efficacy
In a study involving the evaluation of cyclopropyl derivatives, this compound was tested for its ability to inhibit nitric oxide production and protect microglial cells from toxicity. The compound exhibited significant protective effects at high concentrations (up to 1000 μM), indicating its potential as a neuroprotective agent .
Agrochemical Applications
Fungicidal Properties
The compound has been explored for its fungicidal activity. It can be utilized in formulations aimed at protecting crops from fungal infections. Its effectiveness against a range of fungi, including dermatophytes and yeasts such as Candida albicans, has been documented. The active compound can be applied through various methods such as spraying or soil injection, enhancing its utility in agricultural practices .
Data Table: Fungicidal Efficacy
| Fungal Species | Efficacy (%) | Application Method |
|---|---|---|
| Candida albicans | 85 | Spraying |
| Aspergillus niger | 78 | Soil Injection |
| Trichophyton mentagrophytes | 90 | Foliar Application |
Materials Science
Synthesis of Advanced Materials
The unique structure of this compound allows it to serve as a precursor in the synthesis of advanced materials. Its cyclopropyl moiety can facilitate the formation of new polymers with enhanced mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of [1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural analogs based on substituents and molecular properties:
Key Observations :
- Halogen Effects: The target compound’s 4-bromo-2-chloro substitution increases molecular weight and lipophilicity compared to mono-halogenated analogs (e.g., ’s 4-bromo derivative).
- N-Substituents : Analogs with bulky N-substituents (e.g., indolylmethyl in Compound 38) show higher molecular weights and distinct receptor selectivity (e.g., 5-HT2C receptors) . The target compound’s primary amine may favor different pharmacokinetic profiles, such as increased blood-brain barrier permeability .
Biological Activity
[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a methanamine, with a bromo and chloro substituent on the phenyl ring. This structural configuration is significant for its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. Its interactions with biomolecules can lead to significant therapeutic implications.
Antimicrobial Activity
A study evaluating the antimicrobial properties of compounds similar to this compound revealed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged as follows:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Enterococcus faecalis | 8.33 - 23.15 |
These results suggest that modifications to the phenyl ring, such as the presence of electron-withdrawing groups like bromo and chloro, enhance the antibacterial activity of the compound .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding Affinity : The compound may bind to specific receptors or enzymes, altering their function.
- Covalent Interactions : The amine group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or activation.
- Structural Rigidity : The cyclopropyl structure contributes to its unique binding properties compared to other compounds .
Case Study 1: Antibacterial Evaluation
In a comparative study of various alkaloids, this compound was tested alongside other derivatives. The results indicated that it displayed moderate to good activity against multiple bacterial strains, with notable effectiveness against Staphylococcus aureus and Escherichia coli, reinforcing its potential as an antimicrobial agent .
Future Research Directions
Further investigations are needed to fully elucidate the pharmacological profile of this compound:
- In Vivo Studies : Animal models will help assess the efficacy and safety profile.
- Mechanistic Studies : Detailed studies on molecular interactions will clarify its mode of action.
- Optimization : Structural modifications could enhance its therapeutic index and reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine, and how can reaction yields be optimized?
- Answer : The compound is typically synthesized via reductive amination or cyclopropanation of pre-functionalized aryl halides. For example, NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol are common reducing agents for imine intermediates . Yields (~38% in multi-step processes) can be improved by optimizing stoichiometry, solvent polarity, and reaction time. NMR (¹H/¹³C) and HRMS are critical for verifying structural integrity .
Q. How is this compound characterized analytically?
- Answer : Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δ ~0.8–1.5 ppm) and aromatic substituents (δ ~7.0–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What are the primary research applications of this compound?
- Answer :
- Material Science : Modifies surface properties of polymers or inorganic matrices via amine-mediated functionalization .
- Analytical Chemistry : Serves as a derivatization agent to enhance detection of poorly chromophoric analytes in HPLC or GC .
- Medicinal Chemistry : Acts as a scaffold for serotonin receptor agonists, with selectivity studies guided by cyclopropane stereochemistry .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-bromo-2-chlorophenyl group influence reactivity in cross-coupling reactions?
- Answer : The electron-withdrawing Cl and Br substituents activate the aryl ring for nucleophilic aromatic substitution (SNAr) but hinder Buchwald-Hartwig amination due to steric crowding. Computational modeling (DFT) predicts regioselectivity in Pd-catalyzed reactions, with bromine acting as a better leaving group than chlorine .
Q. What strategies mitigate stability issues during storage or reaction conditions?
- Answer :
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amine group .
- Reaction Stability : Use aprotic solvents (e.g., DMF, THF) to avoid hydrolysis. Additives like BHT (0.1%) inhibit radical degradation .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Answer : Contradictions arise from dynamic ring puckering in the cyclopropane moiety. Variable-temperature NMR (VT-NMR) between –40°C and 25°C resolves splitting by slowing conformational exchange. 2D-COSY and NOESY confirm through-space couplings between cyclopropane and aryl protons .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, P95 respirators, and chemical goggles due to acute oral toxicity (H302) and respiratory irritation (H335) .
- Ventilation : Use fume hoods for weighing or reactions to limit airborne exposure (<1 ppm) .
- Spill Management : Neutralize with bentonite clay and dispose via licensed hazardous waste facilities .
Future Research Directions
- Mechanistic Studies : Elucidate cyclopropane ring-opening pathways under acidic/basic conditions using kinetic isotope effects (KIE) .
- Structure-Activity Relationships (SAR) : Compare halogen substitution (Br vs. Cl) on receptor binding affinity in neurological targets .
- Green Synthesis : Explore biocatalytic routes (e.g., aminotransferases) to reduce reliance on heavy metal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
